Home > Products > Screening Compounds P110504 > HER2/neu (654-662) GP2
HER2/neu (654-662) GP2 - 160790-21-6

HER2/neu (654-662) GP2

Catalog Number: EVT-243144
CAS Number: 160790-21-6
Molecular Formula: C₄₂H₇₇N₉O₁₁
Molecular Weight: 884.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
HER2/neu (654-662) GP2 is a nine amino acid peptide derived from the human epidermal growth factor receptor 2 (HER2/nue, 654–662), induces HLA-A2-restricted cytotoxic T lymphocytes (CTL) reactive to various epithelial cancers.
Overview

HER2/neu (654-662) GP2 is a peptide derived from the human epidermal growth factor receptor 2, specifically from its transmembrane domain. This peptide consists of nine amino acids, with the sequence IISAVVGIL. It plays a crucial role as an immunogenic target in cancer immunotherapy, particularly for breast cancer patients who exhibit overexpression of the HER2/neu protein. The HER2/neu gene is known to be amplified in various malignancies, leading to increased protein levels that can contribute to tumor progression and poor patient prognosis .

Source and Classification

HER2/neu (654-662) GP2 is classified as a tumor-associated antigen. It is recognized for its potential to stimulate cytotoxic T lymphocytes, making it a candidate for peptide-based vaccines aimed at eliciting an immune response against HER2-positive tumors. The peptide has been extensively studied in clinical trials, particularly in the context of breast cancer immunotherapy .

Synthesis Analysis

Methods and Technical Details

The synthesis of HER2/neu (654-662) GP2 typically involves solid-phase peptide synthesis, a common method for producing peptides in a laboratory setting. This technique allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support. The process includes several key steps:

  1. Amino Acid Coupling: Each amino acid is added one at a time, using coupling reagents to facilitate the formation of peptide bonds.
  2. Cleavage: After the desired peptide length is achieved, the peptide is cleaved from the solid support using specific cleavage conditions that do not damage the peptide.
  3. Purification: The crude peptide is purified using high-performance liquid chromatography to obtain the final product in high purity.

The final product can then be characterized using techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy to confirm its identity and purity .

Molecular Structure Analysis

Structure and Data

The molecular structure of HER2/neu (654-662) GP2 can be represented as follows:

  • Sequence: IISAVVGIL
  • Molecular Weight: Approximately 1,000 Da
  • Hydrophobicity: The peptide exhibits strong hydrophobic properties due to the presence of several non-polar amino acids, which may influence its interaction with cell membranes and immune cells.

The three-dimensional structure of this peptide can be predicted using computational modeling tools, which help visualize its conformation in relation to major histocompatibility complex molecules that present it to T cells .

Chemical Reactions Analysis

Reactions and Technical Details

HER2/neu (654-662) GP2 primarily participates in biochemical interactions rather than traditional chemical reactions. Its main role involves binding to major histocompatibility complex class I molecules on antigen-presenting cells, facilitating the activation of cytotoxic T lymphocytes. This interaction is critical for initiating an immune response against HER2-positive cancer cells.

In vitro studies have demonstrated that when presented with this peptide, T cells can recognize and attack cells expressing the HER2/neu protein, highlighting its potential as a therapeutic vaccine component .

Mechanism of Action

Process and Data

The mechanism of action for HER2/neu (654-662) GP2 involves several key steps:

  1. Presentation: The peptide binds to major histocompatibility complex class I molecules on antigen-presenting cells.
  2. T Cell Activation: Once presented, cytotoxic T lymphocytes recognize the peptide-MHC complex via their T cell receptors.
  3. Immune Response: Activated T cells proliferate and migrate to tumor sites where they can induce apoptosis in HER2-positive cancer cells.

This process underscores the importance of HER2/neu (654-662) GP2 in developing targeted immunotherapies designed to enhance anti-tumor immunity in patients with HER2-overexpressing cancers .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Appearance: Typically exists as a white powder or crystalline substance.
  • Solubility: Generally soluble in aqueous solutions at physiological pH.
  • Stability: Stability can vary based on storage conditions; it is usually stored at low temperatures to prevent degradation.

Analytical methods such as circular dichroism spectroscopy can be employed to assess the conformational stability of the peptide under different environmental conditions .

Applications

Scientific Uses

HER2/neu (654-662) GP2 has several applications in scientific research and clinical practice:

  1. Cancer Vaccines: It is being developed as part of therapeutic vaccines aimed at treating HER2-positive breast cancer.
  2. Immunological Studies: Researchers utilize this peptide to study T cell responses and develop strategies for enhancing immune recognition of tumors.
  3. Diagnostic Tools: The presence of antibodies against HER2/neu peptides can serve as biomarkers for assessing tumor status and treatment efficacy.
Immunological Basis of HER2/neu (654-662) GP2 as a Tumor-Associated Antigen

Role of HER2/neu Overexpression in Oncogenic Signaling Pathways

HER2/neu (ERBB2) is a transmembrane tyrosine kinase receptor belonging to the epidermal growth factor receptor (EGFR) family. Unlike other EGFR members, HER2 lacks a direct ligand-binding domain and instead functions as the preferred dimerization partner for HER1 (EGFR), HER3 (ERBB3), and HER4 (ERBB4). Overexpression of HER2—typically due to ERBB2 gene amplification—leads to constitutive ligand-independent dimerization and autophosphorylation. This results in hyperactivation of downstream oncogenic pathways:

  • PI3K/AKT/mTOR: Promotes cell survival and inhibits apoptosis through HER2-HER3 heterodimers, which recruit phosphoinositide 3-kinase (PI3K) via HER3's six p85-binding sites [1] [5].
  • Ras/Raf/MEK/ERK: Drives uncontrolled proliferation and cell cycle progression [5] [8].
  • Crosstalk mechanisms: HER2 cooperates with estrogen receptors (ER) in breast cancer to enhance transcriptional activity and with β-catenin to stabilize Wnt signaling [5] [8].

HER2 overexpression (defined as IHC 3+ or ERBB2 amplification) occurs in 10–30% of breast, gastric, and ovarian cancers. It correlates with aggressive tumor behavior, metastasis, and poor prognosis due to increased cell motility, adhesion, and angiogenesis [1] [8] [9]. Tumors exploit HER2 amplification by generating 100–200-fold higher protein concentrations compared to normal tissues, making it an ideal tumor-associated antigen (TAA) for immunotherapy [1] [4].

Table 1: HER2 Overexpression Prevalence in Solid Tumors

Cancer TypeHER2 Positivity Rate (%)Primary Dimerization Partner
Breast cancer10.5–30.0HER3
Gastric adenocarcinoma4.7–53.4HER3
Bladder cancer12.4EGFR/HER3
Pancreatic cancer0.7–4.0EGFR
Non-small cell lung cancer1.1–4.0EGFR

Data compiled from [1] [5] [8]

Immunogenic Epitope Characterization Within HER2/neu Transmembrane Domain

The GP2 peptide (IISAVVGIL) corresponds to residues 654–662 of the HER2/neu intracellular transmembrane domain. Unlike extracellular domain-derived epitopes (e.g., E75), GP2 is anchored near the cell membrane, facilitating its proteasomal processing and presentation during malignant transformation [4] [7]. Key structural features include:

  • Hydrophobic residues: Val657 and Val658 enable stable integration into the lipid bilayer.
  • Gly660: Acts as a molecular hinge, enhancing conformational flexibility for T-cell receptor (TCR) engagement [4] [9].GP2’s immunogenicity was identified through cytotoxic T lymphocytes (CTLs) isolated from HLA-A2+ patients with HER2+ pancreatic, breast, and ovarian cancers. These CTLs lysed tumor cells in an HLA-A2-restricted manner, confirming GP2 as a shared TAA across adenocarcinomas [4] [7].

Table 2: Structural and Functional Features of GP2

CharacteristicDescriptionImmunologic Significance
Amino acid sequenceIISAVVGIL (654–662)Core 9-mer epitope
Domain locationTransmembrane domainAccessible during cell degradation
Anchor residuesIle654, Leu662Stabilize HLA-A2 binding
Hydrophobic coreVal657, Val658, Gly660Facilitates membrane integration
TCR contact residuesSer655, Ala656, Gly660Direct T-cell recognition

HLA-A2 Restriction and MHC Class I Presentation Dynamics

GP2 is presented exclusively by HLA-A*0201, the most prevalent MHC class I allele (expressed in 40–50% of global populations). Its presentation dynamics involve:

  • Proteasomal processing: Following HER2/neu degradation, the GP2 epitope is transported to the endoplasmic reticulum via TAP (Transporter Associated with Antigen Processing).
  • MHC-I binding affinity: GP2 binds HLA-A2 with intermediate affinity (IC50 ≈ 150 nM), sufficient for stable peptide-MHC complex formation [4] [9].
  • CTL activation: GP2-specific CTLs exhibit cross-reactivity against HLA-A2+ HER2+ tumor cells from diverse tissues (breast, pancreas, ovary), confirming conserved immunodominance [4] [7].

Notably, GP2-induced CTLs do not recognize normal epithelial cells due to low HER2 expression, minimizing off-target toxicity risks [4] [9].

Table 3: Peptide-MHC Binding Kinetics of HER2-Derived Epitopes

PeptideSequenceHER2 DomainHLA-A2 Binding Affinity (IC50 nM)CTL Response Magnitude
GP2IISAVVGILTransmembrane150–200Moderate to high
E75KIFGSLAFLExtracellular8–12High
GP2 (654-662) shows lower MHC affinity than E75 but induces potent CTL responses due to efficient processing [3] [4] [9]*.

Comparative Analysis of GP2 With Other HER2-Derived Peptides

GP2 belongs to a family of HER2-derived peptides under investigation as cancer vaccines. Its properties contrast with E75 (extracellular domain, aa 369–377) and AE37 (intracellular domain, aa 776–790):

  • Immunogenicity:
  • GP2 requires higher peptide concentrations than E75 to elicit comparable CTL responses ex vivo due to its lower MHC affinity [6] [9].
  • Unlike AE37 (a MHC class II epitope), GP2 is strictly HLA-A2-restricted and CD8+ T-cell-dependent [9] [10].
  • Clinical immune responses:
  • In phase II trials, GP2-vaccinated breast cancer patients showed increased CD8+ T-cell frequencies (SMD = −0.584, 95% CI: −0.803 to −0.294) and reduced recurrence rates versus controls [9].
  • E75 consistently induced stronger delayed-type hypersensitivity (DTH) reactions (mean diameter: 25 mm vs. 10 mm for GP2), reflecting robust in vivo CD4+ T-cell recruitment [3] [6].
  • Tumor type coverage:
  • GP2-specific CTLs lyse pancreatic, ovarian, and breast cancer cells, while E75 shows limited activity in gastrointestinal cancers [4] [7].
  • AE37’s inclusion of an Ii-key motif (LRMK) enhances CD4+ T-helper responses but complicates manufacturing [9] [10].

Table 4: Comparative Profiles of Key HER2-Derived Peptide Vaccines

ParameterGP2 (654-662)E75 (369-377)AE37 (776-790)
Amino acid sequenceIISAVVGILKIFGSLAFLLRMK-GVGSPYVSRLLGICL
MHC restrictionHLA-A2HLA-A2/A3HLA-DR/DP/DQ
T-cell responseCD8+ CTL-dominatedCD8+ CTL-dominatedCD4+ Th1-biased
HER2 domainTransmembraneExtracellularIntracellular
Clinical DFS benefit88% vs. 80% (control)89.7% vs. 80.2% (control)Under investigation
Cross-cancer reactivityPancreas, breast, ovaryBreast, ovaryBreast only

DFS: Disease-free survival; Data from [3] [6] [9]

Properties

CAS Number

160790-21-6

Product Name

HER2/neu (654-662) GP2

IUPAC Name

(2S)-2-[[(2S,3S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid

Molecular Formula

C₄₂H₇₇N₉O₁₁

Molecular Weight

884.1 g/mol

InChI

InChI=1S/C42H77N9O11/c1-14-23(10)30(43)37(56)51-34(25(12)16-3)41(60)47-28(19-52)36(55)45-26(13)35(54)49-32(22(8)9)39(58)50-31(21(6)7)38(57)44-18-29(53)48-33(24(11)15-2)40(59)46-27(42(61)62)17-20(4)5/h20-28,30-34,52H,14-19,43H2,1-13H3,(H,44,57)(H,45,55)(H,46,59)(H,47,60)(H,48,53)(H,49,54)(H,50,58)(H,51,56)(H,61,62)/t23-,24-,25-,26-,27-,28-,30-,31-,32-,33-,34-/m0/s1

InChI Key

XQIXDDUJIUUELO-JZOOTMHBSA-N

SMILES

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(C(C)CC)C(=O)NC(CC(C)C)C(=O)O)N

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(C(C)CC)C(=O)NC(CC(C)C)C(=O)O)N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(C)C)C(=O)O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.